1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE
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Overview
Description
1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE is a heterocyclic compound that features a unique oxazine ring structure
Preparation Methods
The synthesis of 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and has been studied extensively. Additionally, microwave-assisted synthesis has been explored to improve yields and reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, resulting in the formation of various substituted products.
Cyclization Reactions: The oxazine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE can be compared with other oxazine derivatives and trifluoromethyl-containing compounds:
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
1,3-Oxazines: These compounds exhibit significant pharmacological and materials applications, similar to this compound.
Trifluoromethyl Ketones: These compounds are known for their unique chemical properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of the oxazine ring and trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1934954-65-0 |
---|---|
Molecular Formula |
C6H6F3NO2 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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